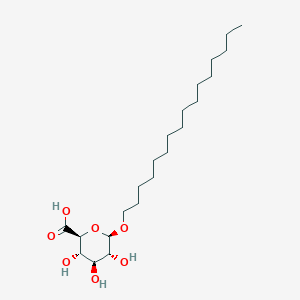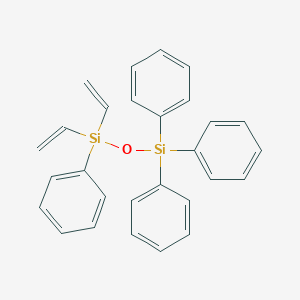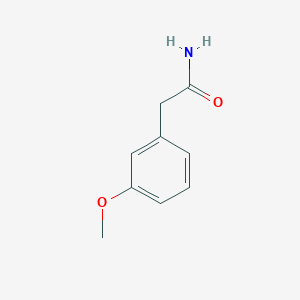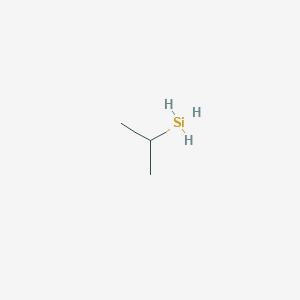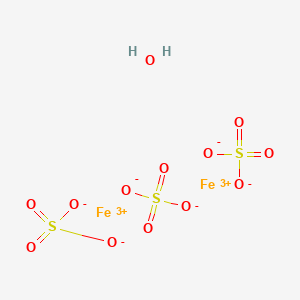
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as allylpyrocatecholone, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Allylpyrocatecholone has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone. One of the areas of interest is its potential use in cancer therapy. Further studies are needed to investigate its mechanism of action and its efficacy in vivo. Additionally, the neuroprotective effects of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone need to be further explored to determine its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel synthesis methods and the exploration of its derivatives may lead to the discovery of more potent compounds with therapeutic potential.
Conclusion:
In conclusion, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone, is a natural compound with various biological activities. Its potential applications in scientific research make it a promising compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the oxidation of pyrocatechol with lead tetraacetate and allyl alcohol. This method has been widely used to obtain 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in high yields.
Applications De Recherche Scientifique
Allylpyrocatecholone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been reported to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Propriétés
| 17488-71-0 | |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(2,6-dihydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H3 |
Clé InChI |
PIOYFFOOWPCGSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


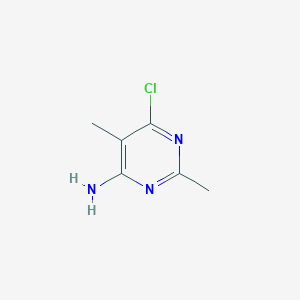
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
